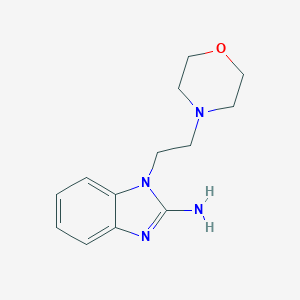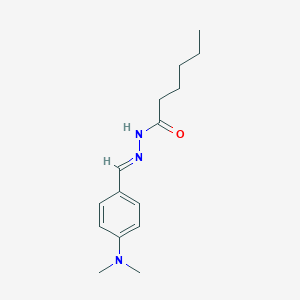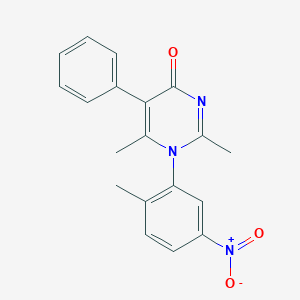
1-(2-Morpholin-4-ylethyl)-1h-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Morpholin-4-ylethyl)-1h-benzimidazol-2-amine” is a complex organic molecule that contains a benzimidazole ring and a morpholine ring. Benzimidazole is a type of organic compound that consists of a fused benzene and imidazole ring structure. Morpholine is a common organic solvent and also used as a building block in the synthesis of more complex chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and morpholine rings. The benzimidazole ring is a heterocyclic aromatic organic compound, which means it likely contributes to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole and morpholine rings. The benzimidazole ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions. The morpholine ring can act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and morpholine rings could impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Staining
Hoechst 33258 and its analogues, including structures similar to 1-(2-Morpholin-4-ylethyl)-1H-benzimidazol-2-amine, are well-known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property has made Hoechst dyes and their analogues valuable tools in cellular biology for DNA staining, enabling the visualization of cellular and chromosomal DNA in research settings. Their application spans across plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and investigation of plant chromosomes. Moreover, these compounds have been explored for their radioprotective and topoisomerase inhibitory activities, offering a starting point for rational drug design and serving as model systems to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Bioactive Compound Design
Benzimidazole derivatives, including those structurally related to 1-(2-Morpholin-4-ylethyl)-1H-benzimidazol-2-amine, are highlighted for their broad range of biological activities, which has been significantly relevant in medicinal chemistry. These derivatives are key in developing chemotherapeutic agents, showcasing activities such as DNA intercalation, functioning as alkylating agents, topoisomerase inhibitors, dihydrofolate reductase (DHFR) enzymes inhibitors, and tubulin inhibitors. The versatility and potency of benzimidazole derivatives in anticancer activities through various mechanisms underscore their importance in drug discovery and development (Akhtar et al., 2019).
Antifungal and Anthelminthic Applications
Benzimidazole fungicides operate by specifically inhibiting microtubule assembly, acting through binding to the tubulin molecule. This action renders them effective as antifungal agents in agriculture and as anthelminthic drugs in veterinary medicine. Research in fungal cell biology and molecular genetics using benzimidazoles has significantly advanced understanding of tubulin structure and microtubule organization and function. These insights are vital for the development of new antifungal and anthelminthic drugs with improved efficacy and safety profiles (Davidse, 1986).
Novel Therapeutic Agents
The therapeutic potential of benzimidazole derivatives extends to various clinical conditions beyond their traditional applications. Recent studies emphasize the significance of these derivatives as chemotherapeutic agents, particularly in cancer treatment. The design and synthesis of benzimidazole derivatives, leveraging their resemblance to naturally occurring nitrogenous bases like purine, have led to the identification of compounds with significant anticancer properties. These derivatives act through multiple mechanisms, such as DNA intercalation and tubulin inhibition, highlighting the versatility and potential of benzimidazole-based compounds in oncology (Brishty et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-ylethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-13-15-11-3-1-2-4-12(11)17(13)6-5-16-7-9-18-10-8-16/h1-4H,5-10H2,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJDTMJFCSHGHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248850 |
Source


|
| Record name | 1-(2-Morpholin-4-ylethyl)-2-aminobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholin-4-yl-ethyl)-1h-benzoimidazol-2-ylamine | |
CAS RN |
26840-48-2 |
Source


|
| Record name | 1-(2-Morpholin-4-ylethyl)-2-aminobenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26840-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Morpholin-4-ylethyl)-2-aminobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~,N'~4~-bis[(E)-(4-fluorophenyl)methylidene]butanedihydrazide](/img/structure/B353352.png)
![2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol](/img/structure/B353354.png)



![3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353378.png)
![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)
![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)


![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)
